molecular formula C7H8N2OS B13982270 5-Allylthiouracil CAS No. 86351-35-1

5-Allylthiouracil

Cat. No.: B13982270
CAS No.: 86351-35-1
M. Wt: 168.22 g/mol
InChI Key: AABSUBJWMMNFQZ-UHFFFAOYSA-N
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Description

5-Allylthiouracil is a derivative of thiouracil, a compound known for its antithyroid properties Thiouracil derivatives are commonly used in the treatment of hyperthyroidism due to their ability to inhibit the synthesis of thyroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allylthiouracil typically involves the condensation of allylthiourea with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium methoxide. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Allylthiouracil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiouracil derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have investigated its effects on enzyme activity and protein interactions.

    Medicine: Its antithyroid properties make it a candidate for the treatment of hyperthyroidism.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Allylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By binding to the enzyme, this compound prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3). This inhibition leads to a decrease in thyroid hormone levels, which is beneficial in the treatment of hyperthyroidism.

Comparison with Similar Compounds

Similar Compounds

    Propylthiouracil: Another thiouracil derivative used in the treatment of hyperthyroidism.

    Methimazole: A thionamide that also inhibits thyroid hormone synthesis.

    Carbimazole: A prodrug that is converted to methimazole in the body.

Uniqueness

5-Allylthiouracil is unique due to its specific allyl group, which may confer different pharmacokinetic properties compared to other thiouracil derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion, potentially leading to variations in its efficacy and safety profile.

Properties

CAS No.

86351-35-1

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C7H8N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11)

InChI Key

AABSUBJWMMNFQZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CNC(=S)NC1=O

Origin of Product

United States

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